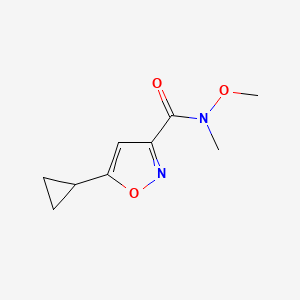
5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide
Cat. No. B1488210
Key on ui cas rn:
1341817-58-0
M. Wt: 196.2 g/mol
InChI Key: UYDZTZDEIHUMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785436B2
Procedure details


In a manner analogous to that described in Example 1 d), the condensation of 5-cyclopropyl-isoxazole-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride by N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride yielded the title compound (96% yield) as a pale yellow oil. MS (ISP): m/z=197.2 [M+H]+.

Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=2)[CH2:3][CH2:2]1.Cl.[CH3:13][NH:14][O:15][CH3:16].Cl.CN(C)CCCN=C=NCC>>[CH3:16][O:15][N:14]([CH3:13])[C:9]([C:6]1[CH:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[O:8][N:7]=1)=[O:11] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=CC(=NO1)C(=O)O
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that described in Example 1 d
|
|
Duration
|
1 d
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)C1=NOC(=C1)C1CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
